Cas no 2228557-58-0 (1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole)

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole
- EN300-1734566
- 2228557-58-0
-
- インチ: 1S/C13H13N3/c1-9-13(10-7-14-15-8-10)11-5-3-4-6-12(11)16(9)2/h3-8H,1-2H3,(H,14,15)
- InChIKey: OKTZKIFTCQGYDL-UHFFFAOYSA-N
- SMILES: N1(C)C2C=CC=CC=2C(C2C=NNC=2)=C1C
計算された属性
- 精确分子量: 211.110947427g/mol
- 同位素质量: 211.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 33.6Ų
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734566-0.5g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 0.5g |
$1536.0 | 2023-09-20 | ||
Enamine | EN300-1734566-1.0g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 1g |
$1599.0 | 2023-06-04 | ||
Enamine | EN300-1734566-10.0g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 10g |
$6882.0 | 2023-06-04 | ||
Enamine | EN300-1734566-2.5g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 2.5g |
$3136.0 | 2023-09-20 | ||
Enamine | EN300-1734566-5g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 5g |
$4641.0 | 2023-09-20 | ||
Enamine | EN300-1734566-1g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 1g |
$1599.0 | 2023-09-20 | ||
Enamine | EN300-1734566-5.0g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 5g |
$4641.0 | 2023-06-04 | ||
Enamine | EN300-1734566-0.25g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 0.25g |
$1472.0 | 2023-09-20 | ||
Enamine | EN300-1734566-0.05g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 0.05g |
$1344.0 | 2023-09-20 | ||
Enamine | EN300-1734566-10g |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |
2228557-58-0 | 10g |
$6882.0 | 2023-09-20 |
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indoleに関する追加情報
Comprehensive Guide to 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole (CAS No. 2228557-58-0): Properties, Applications, and Market Insights
The compound 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole (CAS No. 2228557-58-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. This indole-pyrazole hybrid structure combines the biological relevance of indole scaffolds with the versatile properties of pyrazole rings, making it a valuable building block for drug discovery and specialty chemical applications.
Recent trends in medicinal chemistry have shown growing interest in such heterocyclic compounds, particularly for their potential in developing kinase inhibitors and GPCR modulators. The 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole structure offers multiple sites for functionalization, allowing medicinal chemists to explore diverse structure-activity relationships. Its CAS number 2228557-58-0 serves as a unique identifier in chemical databases and regulatory documentation.
From a physicochemical perspective, this compound typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. The presence of both indole and pyrazole moieties contributes to its unique electronic properties, which are being investigated for applications in organic electronics and photovoltaic materials. Researchers are particularly interested in its potential as a charge transport material in OLED devices.
The synthetic routes to 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole typically involve palladium-catalyzed cross-coupling reactions or multi-component condensation approaches. Recent advances in green chemistry have led to more sustainable synthetic protocols for this class of compounds, addressing growing concerns about environmental impact in chemical manufacturing.
In pharmaceutical applications, derivatives of 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole have shown promise in preclinical studies for various therapeutic areas. The compound's core structure serves as a privileged scaffold in drug design, particularly for targets involving protein-protein interactions. Its drug-like properties make it suitable for further optimization in lead compound development.
The global market for specialty heterocyclic compounds like 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole is experiencing steady growth, driven by increasing R&D investments in both pharmaceutical and materials science sectors. Suppliers of CAS 2228557-58-0 typically offer custom synthesis services to meet the specific needs of research institutions and industrial laboratories.
Quality control of 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole involves rigorous analytical characterization using techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's stability profile has been studied under various storage conditions, with recommendations for protection from light and moisture to maintain optimal purity.
Recent patent literature reveals growing intellectual property activity around indole-pyrazole derivatives, particularly in areas of cancer therapeutics and neurological disorders. The structural versatility of 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole allows for the generation of diverse compound libraries for high-throughput screening programs.
From a regulatory standpoint, CAS 2228557-58-0 is not currently listed on major controlled substance inventories, though proper safety precautions should always be followed when handling any chemical substance. Material Safety Data Sheets (MSDS) provide detailed handling instructions for laboratory use.
The future outlook for 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole appears promising, with ongoing research exploring its potential in bioconjugation chemistry and catalysis. Its unique structural features continue to inspire novel applications in both life sciences and materials development.
For researchers seeking high-purity 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole, several specialty chemical suppliers offer this compound with varying levels of purity and packaging options. The CAS number 2228557-58-0 serves as the most reliable identifier when sourcing this material from different vendors.
In conclusion, 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole represents an important structural motif in contemporary chemical research. Its combination of indole and pyrazole pharmacophores offers multiple avenues for scientific exploration, from drug discovery to advanced material development, ensuring its continued relevance in chemical sciences.
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